molecular formula C24H16BrNO2 B11079844 6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid

6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid

Cat. No.: B11079844
M. Wt: 430.3 g/mol
InChI Key: GWYKZVIXUVLNDU-VOTSOKGWSA-N
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Description

6-BROMO-2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields Its structure includes a quinoline core, a bromine atom at the 6th position, and a phenyl group attached via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the bromination of 2-quinolinecarboxylic acid to introduce the bromine atom at the 6th position. This is followed by a Heck reaction to attach the phenyl group via an ethenyl linkage. The final step involves the carboxylation of the quinoline ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ethenyl linkage or the quinoline ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

6-BROMO-2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-BROMO-2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to proteins, altering their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Quinolinecarboxylic acid, 6-bromo-4-phenyl-, ethyl ester: A similar compound with an ethyl ester group instead of a carboxylic acid group.

    6-Bromo-2-phenylquinoline: Lacks the ethenyl linkage and carboxylic acid group.

Uniqueness

6-BROMO-2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID is unique due to its combination of a bromine atom, an ethenyl-linked phenyl group, and a carboxylic acid group

Properties

Molecular Formula

C24H16BrNO2

Molecular Weight

430.3 g/mol

IUPAC Name

6-bromo-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C24H16BrNO2/c25-19-12-13-22-20(14-19)21(24(27)28)15-23(26-22)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-15H,(H,27,28)/b7-6+

InChI Key

GWYKZVIXUVLNDU-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Origin of Product

United States

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